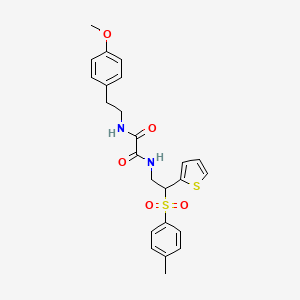

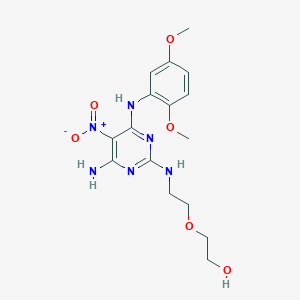

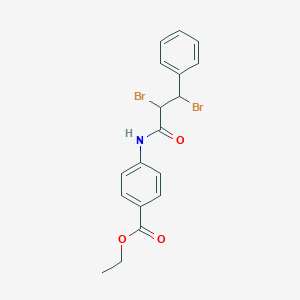

N1-(4-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that likely contains a 4-methoxyphenethyl group, a thiophene group, and a tosylethyl group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . 4-Methoxyphenethylamine is an organic compound used as a precursor for the synthesis of other organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene and its substituted derivatives are synthesized for various applications in medicinal chemistry . 4-Methoxyphenethylamine is used in the synthesis of other organic compounds .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Interactions

- A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could be related to the synthesis or functionalization processes of similar compounds like "N1-(4-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide" Mamedov et al., 2016.

Photodynamic Therapy Applications

- Research by Pişkin et al. (2020) on new zinc phthalocyanine derivatives characterized for photodynamic therapy (PDT) applications, highlighting the potential for similar oxalamide derivatives in enhancing photosensitizer properties for cancer treatment Pişkin, Canpolat, & Öztürk, 2020.

Solar Energy Conversion

- Liu et al. (2008) synthesized 3,4-ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules for dye-sensitized solar cells, demonstrating the significance of such molecules in achieving high solar-to-energy conversion efficiency. This suggests the potential utility of "this compound" in solar energy applications Liu et al., 2008.

Molecular Electronics

- A study by Stuhr-Hansen et al. (2005) on aryl bromides as building blocks for molecular wires suggests the relevance of structurally similar compounds in the development of molecular electronics, indicating potential applications in creating efficient synthetic pathways for electronic components Stuhr-Hansen et al., 2005.

Catalytic Reactions

- De, Yin, and Ma (2017) explored the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in catalyzing Goldberg amidation reactions, showcasing the catalytic capabilities of oxalamide derivatives in enhancing chemical reactions, which could extend to the specific compound De, Yin, & Ma, 2017.

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZIWLWUJHLPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2611253.png)

![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)

![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2611260.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2611269.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2611271.png)